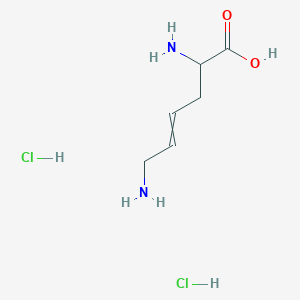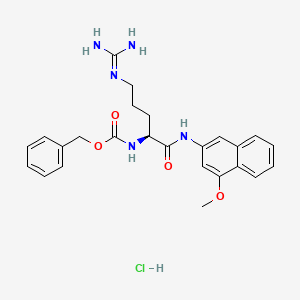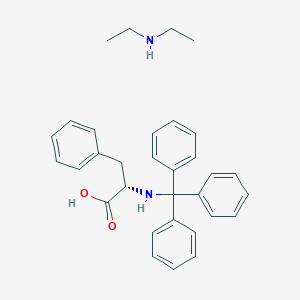
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl, also known as (E)-2,6-diamino-4-hexenoic acid dihydrochloride, is a synthetic amino acid derivative. It is characterized by the presence of two amino groups and a double bond within its hexenoic acid structure. This compound is often utilized in biochemical research due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,6-diaminohexanoic acid.
Dehydrogenation: The precursor undergoes a dehydrogenation reaction to introduce the double bond, forming 2,6-diamino-4-hexenoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydrogenation processes and the use of automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pH adjustment, and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form saturated amino acids.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Saturated amino acids.
Substitution: Various substituted amino acid derivatives
Scientific Research Applications
DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein Modification: It can modify proteins through covalent bonding, altering their structure and function.
Pathways Involved: The compound may influence metabolic pathways related to amino acid metabolism and protein synthesis
Comparison with Similar Compounds
DL-2,6-Diaminohexanoic acid: A saturated analog without the double bond.
DL-2,6-Diamino-4-hexynoic acid: An analog with a triple bond instead of a double bond.
Comparison:
Structural Differences: DL-trans-2,6-Diamino-4-hexenoic acid . 2 HCl has a double bond, while DL-2,6-Diaminohexanoic acid is fully saturated, and DL-2,6-Diamino-4-hexynoic acid has a triple bond.
Reactivity: The presence of the double bond in this compound makes it more reactive in certain chemical reactions compared to its saturated analog.
Biological Activity: The unique structure of DL-trans-2,6-Diamino-4-hexenoic acid . .
Properties
IUPAC Name |
2,6-diaminohex-4-enoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENITEMARMPYBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B612911.png)













